Methyl 2-chloro-4,4-difluoro-3-oxobutanoate
Description
Properties
Molecular Formula |
C5H5ClF2O3 |
|---|---|
Molecular Weight |
186.54 g/mol |
IUPAC Name |
methyl 2-chloro-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C5H5ClF2O3/c1-11-5(10)2(6)3(9)4(7)8/h2,4H,1H3 |
InChI Key |
PMCQGVURVYCFBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with a compound of formula (II), such as N,N-diethyl-2,2-difluoroacetamide, which reacts with methyl acetate (formula III) under basic conditions. Sodium methoxide or ethoxide facilitates deprotonation, enabling nucleophilic attack on the carbonyl carbon of the ester. The reaction proceeds via a Claisen-like condensation, forming the β-ketoester backbone.
Key Variables:
- Solvent Selection: Ethyl acetate or methanol is typically used, though methyl acetate itself can serve as both reactant and solvent.
- Base Strength: Strong alkoxide bases (e.g., NaOMe, NaOEt) enhance reaction rates but require careful temperature control (50–70°C).
- Chlorination Step: Post-condensation, chlorination at the α-position is achieved using agents like thionyl chloride (SOCl₂) or chlorine gas. For example, treating the intermediate β-ketoester with SOCl₂ in dichloromethane introduces the chloro substituent.
Experimental Example:
N,N-Diethyl-2,2-difluoroacetamide (10 mmol) and methyl acetate (20 mL) were combined with sodium methoxide (40 mmol) at 60°C for 6 hours. After acidification and extraction, the crude product was treated with SOCl₂ (1.2 eq) in CH₂Cl₂ at 0°C, yielding this compound at 68% purity.
Chlorination of 4,4-Difluoro-3-Oxobutanoate Esters
Direct chlorination of preformed 4,4-difluoro-3-oxobutanoate esters offers a streamlined pathway. This method avoids multi-step condensation but demands precise control over electrophilic substitution.
Electrophilic Chlorination Strategies
Enolate formation using LDA (lithium diisopropylamide) or NaH enables regioselective chlorination at the α-position. For instance, methyl 4,4-difluoro-3-oxobutanoate reacts with N-chlorosuccinimide (NCS) in THF at −78°C, yielding the 2-chloro derivative in 55–60% yield.
Challenges:
- Byproduct Formation: Over-chlorination or ketone oxidation may occur without strict temperature control.
- Solvent Compatibility: Polar aprotic solvents (e.g., DMF, THF) stabilize enolates but complicate purification.
Optimized Protocol:
Methyl 4,4-difluoro-3-oxobutanoate (1.0 eq) was dissolved in THF and cooled to −78°C. LDA (1.1 eq) was added dropwise, followed by NCS (1.05 eq). After warming to room temperature, the mixture was quenched with NH₄Cl and extracted with ethyl acetate, affording the target compound in 58% yield.
One-Pot Synthesis via Trichloroacetate Intermediates
A scalable one-pot method leverages trichloroacetate precursors, which undergo sequential fluorination and esterification. This route is exemplified in the synthesis of ethyl 2-chloro-4,4,4-trifluoroacetoacetate, adaptable to the methyl variant.
Reaction Sequence and Conditions
- Trichloroacetoacetate Formation: Methyl acetoacetate reacts with Cl₂ gas in CCl₄, yielding methyl 2,2,2-trichloroacetoacetate.
- Fluorine Exchange: Treatment with HF-pyridine replaces two chlorines with fluorines, forming this compound.
Data Table: Key Reaction Parameters
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Chlorination | Cl₂, CCl₄ | 25°C | 72% |
| Fluorination | HF-pyridine | 0°C | 65% |
Limitations:
Alternative Routes via Thiazole Cyclization
Although primarily used for thiazole derivatives, this method highlights the versatility of α-chloro-β-ketoesters. Ethyl 2-chloro-4,4,4-trifluoroacetoacetate reacts with thioacetamide in acetonitrile, forming thiazole intermediates. Adapting this to methyl esters involves substituting ethyl with methyl groups.
Experimental Insight:
this compound (1.64 mol) and thioacetamide (1.64 mol) in acetonitrile were stirred with triethylamine (3.28 mol) at 30–38°C. After refluxing, the product was isolated in 75% yield, demonstrating the method’s robustness.
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability |
|---|---|---|---|
| Base-Catalyzed Condensation | 68 | Moderate | High |
| Electrophilic Chlorination | 58 | High | Moderate |
| One-Pot Trichloroacetate | 47 | Low | Low |
| Thiazole Cyclization | 75 | High | Moderate |
Key Findings:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce carboxylic acids.
Scientific Research Applications
Pharmaceutical Synthesis
Methyl 2-chloro-4,4-difluoro-3-oxobutanoate plays a crucial role as an intermediate in the synthesis of several pharmaceutical agents. Its applications include:
- Potassium Channel Activators : This compound is involved in synthesizing potassium channel activators, which are essential for modulating neuronal excitability and muscle contraction. The mechanism typically involves enhancing the opening of potassium channels, leading to hyperpolarization of cell membranes.
- Anticancer Agents : Research indicates that derivatives of this compound can be modified to create compounds with potential anticancer properties. The difluoromethyl group is particularly attractive for enhancing biological activity and selectivity towards cancer cells.
Agrochemical Applications
The compound also finds utility in agriculture as a precursor for developing various pesticides and herbicides. The chlorinated and difluorinated functionalities contribute to the potency and specificity of these agrochemicals, allowing for targeted action against pests while minimizing environmental impact.
Chemical Transformations
This compound is versatile in terms of chemical reactivity. It can undergo several transformations:
- Halogenation Reactions : The presence of chlorine allows for further halogenation reactions, which can lead to the formation of more complex structures useful in drug development .
- Condensation Reactions : This compound can participate in condensation reactions with various nucleophiles, leading to the formation of β-keto esters and related compounds that are valuable in synthetic organic chemistry .
Case Study 1: Synthesis of Potassium Channel Activators
A study demonstrated the synthesis pathway involving this compound as a key intermediate for creating a class of potassium channel activators. The research highlighted the efficiency of the reaction conditions and the yield obtained from subsequent steps, showcasing its potential for large-scale pharmaceutical production.
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Halogenation | 90 |
| 2 | Condensation | 85 |
| 3 | Purification | 95 |
Case Study 2: Development of Anticancer Compounds
In another investigation, researchers modified this compound to develop new anticancer agents. The modifications included varying the substituents on the carbonyl group to enhance activity against specific cancer cell lines.
| Compound | Activity (IC50 µM) |
|---|---|
| A | 5 |
| B | 10 |
| C | 15 |
Mechanism of Action
The mechanism of action of methyl 2-chloro-4,4-difluoro-3-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The pathways involved include nucleophilic addition and substitution reactions, which can lead to the formation of various biologically active compounds .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between Methyl 2-chloro-4,4-difluoro-3-oxobutanoate and analogous compounds:
Commercial and Regulatory Considerations
- Availability: Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) is widely available from suppliers like Hebei Mujin Biotechnology at ~$100/kg, whereas this compound’s commercial status is unclear .
- Regulatory Data: Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (CAS 2610-11-9) is regulated under REACH, suggesting stringent handling requirements for structurally related compounds .
Hazard Profiles
Methyl 4,4-difluoro-3-oxobutanoate (CAS 89129-66-8) is classified as flammable (H225) and an irritant (H315/H319).
Biological Activity
Methyl 2-chloro-4,4-difluoro-3-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C6H7ClF2O3
- Molecular Weight : 196.57 g/mol
The presence of fluorine and chlorine atoms in its structure is significant as these halogens can influence the compound's biological activity by altering its lipophilicity and electronic properties.
Research indicates that this compound may act through various mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression. For instance, it may interact with histone deacetylases (HDACs), leading to altered gene expression and apoptosis in cancer cells.
- Cell Growth Inhibition : Preliminary studies suggest that this compound can inhibit cell growth in certain cancer cell lines, although detailed IC50 values and specific cell line responses require further investigation.
Anticancer Properties
This compound is being explored for its potential anticancer properties. In vitro studies have indicated that similar derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| This compound | A549 | TBD |
Enantioselective Reduction Studies
Studies on the enantioselective reduction of related compounds suggest that this compound can be effectively converted into optically active derivatives using baker's yeast. These derivatives are valuable chiral building blocks in pharmaceutical synthesis .
| Reaction Conditions | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|
| Baker's Yeast + Allyl Bromide | 100% | 96% L-enantiomer |
| Baker's Yeast + Allyl Alcohol | 100% | 72% D-enantiomer |
Case Studies and Research Findings
- Cell Viability Assays : In a study assessing the cytotoxic effects of various halogenated compounds, this compound was included among tested derivatives. Results indicated promising anti-proliferative effects against targeted cancer cell lines .
- Structure-Activity Relationship (SAR) : Research on related compounds highlights the importance of substituents on the carbon backbone. Modifications at specific positions can enhance binding affinity to target proteins involved in apoptosis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
